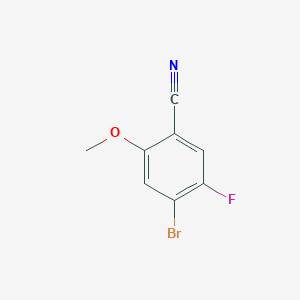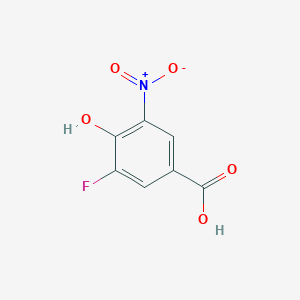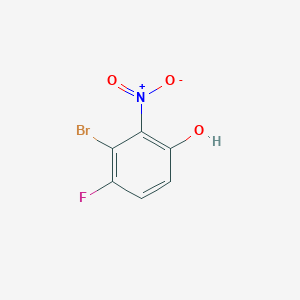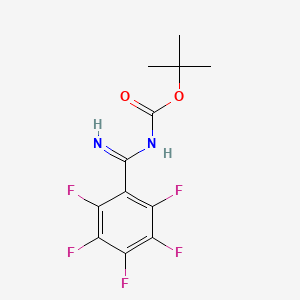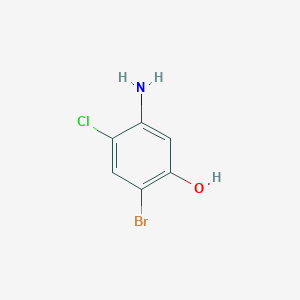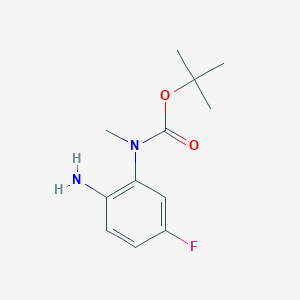
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine, also known as tert-butyl (2-amino-5-fluorophenyl)(methyl)carbamate, is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to a phenylenediamine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine typically involves the protection of the amino groups on the phenylenediamine core. One common method is the reaction of 4-fluoro-o-phenylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the tert-butyl carbamate protecting group on the amino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the tert-butyl carbamate protecting group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used but generally involve the replacement of the fluorine atom with the nucleophile.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various chemical transformations.
科学的研究の応用
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its protected amine functionality allows for selective reactions, making it useful in the preparation of complex molecules. Additionally, it is used in the development of novel materials and as a building block in organic synthesis.
作用機序
The mechanism of action of N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but serves as a precursor to bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
類似化合物との比較
Similar Compounds
N2-Boc-N2-methyl-o-phenylenediamine: Lacks the fluorine atom, which can affect the reactivity and properties of the compound.
N2-Boc-N2-methyl-4-chloro-o-phenylenediamine: Contains a chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and materials.
特性
IUPAC Name |
tert-butyl N-(2-amino-5-fluorophenyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15(4)10-7-8(13)5-6-9(10)14/h5-7H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYOSIATIARVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
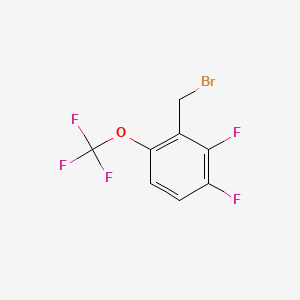
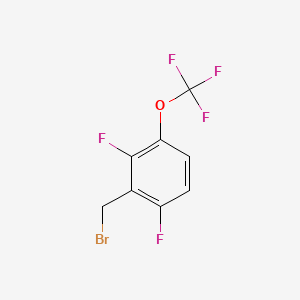
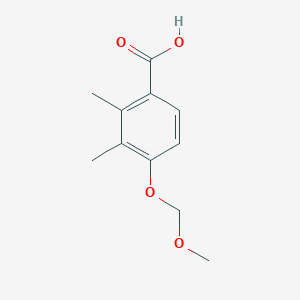
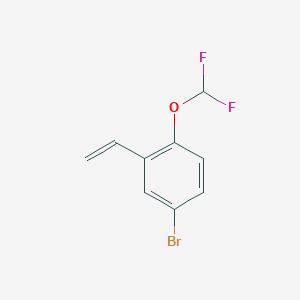
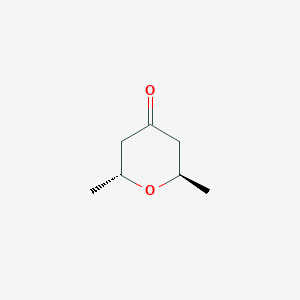
![(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064856.png)
![5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064860.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064861.png)
